3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol
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Overview
Description
3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol is a complex organosilicon compound. It features a unique structure with multiple ether linkages and a thiol group, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol typically involves the reaction of a silane precursor with an appropriate thiol reagent. The reaction conditions often include the use of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the silicon-sulfur bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the catalyst. This method ensures a consistent product yield and purity. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to break the ether linkages.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Simplified silane compounds.
Substitution: Functionalized silane derivatives.
Scientific Research Applications
3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The ether linkages provide flexibility and solubility, allowing the compound to interact with different biological membranes and pathways.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: Used in solar cells and light-emitting diodes.
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Phenylephrine related compound F: Used in pharmaceuticals.
Uniqueness
3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol is unique due to its combination of ether linkages and a thiol group, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications, from chemical synthesis to biomedical research.
Properties
CAS No. |
85080-05-3 |
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Molecular Formula |
C12H28O6SSi |
Molecular Weight |
328.50 g/mol |
IUPAC Name |
3-[tris(2-methoxyethoxy)silyl]propane-1-thiol |
InChI |
InChI=1S/C12H28O6SSi/c1-13-5-8-16-20(12-4-11-19,17-9-6-14-2)18-10-7-15-3/h19H,4-12H2,1-3H3 |
InChI Key |
GANRIEOAYPWVAD-UHFFFAOYSA-N |
Canonical SMILES |
COCCO[Si](CCCS)(OCCOC)OCCOC |
Origin of Product |
United States |
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